molecular formula C11H12F2N2O3 B11853773 1-(2,6-Difluoro-4-nitrophenyl)-3-ethoxyazetidine CAS No. 919357-30-5

1-(2,6-Difluoro-4-nitrophenyl)-3-ethoxyazetidine

Cat. No.: B11853773
CAS No.: 919357-30-5
M. Wt: 258.22 g/mol
InChI Key: BGASRHITGMSLJY-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-nitrophenyl)-3-ethoxyazetidine is a synthetic organic compound characterized by the presence of a difluoronitrophenyl group attached to an azetidine ring with an ethoxy substituent

Preparation Methods

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-ethoxyazetidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,6-difluoro-4-nitrophenol, which is then subjected to a series of reactions to introduce the azetidine ring and the ethoxy group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,6-Difluoro-4-nitrophenyl)-3-ethoxyazetidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitro group to an amine group.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

1-(2,6-Difluoro-4-nitrophenyl)-3-ethoxyazetidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-ethoxyazetidine involves its interaction with specific molecular targets. The difluoronitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,6-Difluoro-4-nitrophenyl)-3-ethoxyazetidine can be compared with other similar compounds, such as:

Properties

CAS No.

919357-30-5

Molecular Formula

C11H12F2N2O3

Molecular Weight

258.22 g/mol

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)-3-ethoxyazetidine

InChI

InChI=1S/C11H12F2N2O3/c1-2-18-8-5-14(6-8)11-9(12)3-7(15(16)17)4-10(11)13/h3-4,8H,2,5-6H2,1H3

InChI Key

BGASRHITGMSLJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F

Origin of Product

United States

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